1,1'-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-

Analytical Chemistry Residue Analysis LC-MS Method Development

1,1'-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- (CAS 80844-20-8) is a synthetic organic compound within the biphenyl ether class, characterized by a molecular formula of C29H28O2 and a molecular weight of 408.53 g/mol. Its structure, featuring a biphenyl core linked via a dimethyl-ethyl spacer to a 3-phenoxybenzyl ether group, places it within a family of non-ester pyrethroid analogs.

Molecular Formula C29H28O2
Molecular Weight 408.5 g/mol
CAS No. 80844-20-8
Cat. No. B12752563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-
CAS80844-20-8
Molecular FormulaC29H28O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C29H28O2/c1-29(2,26-18-16-25(17-19-26)24-11-5-3-6-12-24)22-30-21-23-10-9-15-28(20-23)31-27-13-7-4-8-14-27/h3-20H,21-22H2,1-2H3
InChIKeyWFOHBDVBJMNMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(1,1-Dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1,1'-biphenyl (CAS 80844-20-8): A Biphenyl Derivative for Specialized Research


1,1'-Biphenyl, 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)- (CAS 80844-20-8) is a synthetic organic compound within the biphenyl ether class, characterized by a molecular formula of C29H28O2 and a molecular weight of 408.53 g/mol . Its structure, featuring a biphenyl core linked via a dimethyl-ethyl spacer to a 3-phenoxybenzyl ether group, places it within a family of non-ester pyrethroid analogs. While structurally related to the commercial insecticide Etofenprox (CAS 80844-07-1), this specific compound is not approved for biocidal use and is primarily utilized as a reference standard, a synthetic intermediate, or a subject for structure-activity relationship (SAR) studies in agrochemical and material science research . Its availability is typically limited to specialist chemical suppliers for R&D purposes.

Why Etofenprox Analogs Cannot Be Interchanged with 4-(1,1-Dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1,1'-biphenyl


Substituting 4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1,1'-biphenyl with its closest commercial analog, Etofenprox (CAS 80844-07-1), or other non-ester pyrethroids like MTI-800, is scientifically invalid due to profound differences in core aromatic architecture. The target compound possesses a 4-biphenyl substituent, which fundamentally alters its lipophilicity, metabolic stability, and receptor-binding profile compared to Etofenprox's 4-ethoxyphenyl group [1]. These structural variations lead to distinct fragmentation patterns in mass spectrometry and different phase I metabolic pathways, making the compound unsuitable for use as an interchangeable standard in residue analysis or as a direct substitute in insecticidal activity assays [2]. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide: Head-to-Head Comparisons for 4-(1,1-Dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1,1'-biphenyl


Molecular Weight and Size Differentiator for Chromatographic Method Development

The target compound (CAS 80844-20-8) has a molecular weight of 408.53 g/mol, which is significantly higher than the most common analog, Etofenprox (CAS 80844-07-1, MW: 376.49 g/mol). This 8.5% increase in molecular mass directly impacts chromatographic retention time and mass spectrometric detection limits in trace residue analysis. This ensures the compound can be chromatographically resolved from Etofenprox, serving as a distinct internal standard or impurity marker .

Analytical Chemistry Residue Analysis LC-MS Method Development

Lipophilicity (Predicted LogP) and Environmental Fate Differentiation

The replacement of the 4-ethoxy group in Etofenprox with a 4-biphenyl group in the target compound is predicted to dramatically increase the partition coefficient (LogP). Using fragment-based calculations, the predicted LogP for the target compound is approximately 8.5, compared to Etofenprox's experimental LogP of 7.0 [1]. This indicates significantly higher lipophilicity, which directly correlates with greater bioaccumulation potential and altered soil mobility in environmental fate studies.

Environmental Chemistry Agrochemical Fate QSAR Modeling

Metabolic Pathway Divergence: O-Deethylation vs. Enhanced Phase I Stability

Etofenprox's primary metabolic route in mammals is O-deethylation, yielding a phenol metabolite (Etofenprox-desethyl, CAS 80854-21-3) [1]. The target compound lacks this ethoxy handle, rendering this primary degradation pathway unavailable. Instead, its metabolism is expected to proceed via biphenyl ring hydroxylation, a fundamentally different route that likely leads to a distinct toxicological profile and longer metabolic half-life, a critical consideration for designing eco-friendly insecticides or interpreting residue definition [2].

Drug Metabolism Toxicology Agrochemical Design

Structural Rigidity and π-π Stacking Potential for Material Science Crystallography

The target compound incorporates a biphenyl core, which provides extended π-conjugation and greater structural rigidity compared to the simple 4-ethoxyphenyl group of Etofenprox. The predicted boiling point is 525.1±38.0 °C and density is 1.087±0.06 g/cm³ . This enhanced rigidity and thermal stability are critical properties sought in the design of liquid crystalline materials or high-refractive-index polymers, where the biphenyl moiety is a privileged scaffold for nematic and smectic phase formation, a feature completely absent in Etofenprox [1].

Material Science Crystal Engineering Liquid Crystal Precursor

Validated Application Scenarios for 4-(1,1-Dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)-1,1'-biphenyl


As a Certified Reference Material (CRM) for Etofenprox Residue Analysis in Food Matrices

This compound is indispensable as an analytical standard to identify and quantify the specific process impurity or degradation product in commercial Etofenprox formulations. Its 32 g/mol mass difference from the active ingredient allows unambiguous detection via LC-MS/MS, directly supporting compliance with regulatory residue definitions by providing a unique marker for non-Etofenprox contaminants, thereby preventing false positive quantification of the active substance .

SAR Probe to Decouple Lipophilicity from Insecticidal Activity in Non-Ester Pyrethroids

In agrochemical discovery, this compound serves as a negative control to study the role of the 4-ethoxy group. The direct comparison of its activity (or lack thereof) against Etofenprox in model insect assays isolates the impact of a biphenyl-for-ethoxy substitution on toxicity and metabolic stability, providing direct SAR data that confirms the ethoxy group is pharmacophoric for acute insecticidal action, as evidenced by class-level metabolic pathway divergence .

Precursor Scaffold for Mesogenic Biphenyl Liquid Crystal Synthesis

The rigid, π-conjugated biphenyl core makes this compound a valuable synthetic intermediate for ferroelectric liquid crystals (FLCs). Unlike non-biphenyl analogs like Etofenprox, this compound can be derivatized to introduce lateral substituents that modulate the spontaneous polarization and phase transition temperatures of chiral smectic C materials, directly enabling the engineering of materials for new-generation electro-optical devices .

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